N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClFN3OS2/c17-10-6-4-9(5-7-10)8-24-16-22-21-15(25-16)20-14(23)13-11(18)2-1-3-12(13)19/h1-7H,8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHEULVGXRYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a thiadiazole ring and a bromobenzyl group suggests that it may interact with its targets through covalent bonding or pi-stacking interactions
Biochemical Pathways
The compound’s impact on biochemical pathways is not well-understood at this time. Given its structural features, it may influence pathways involving sulfur-containing enzymes or proteins. Without specific target information, it’s challenging to predict the exact pathways affected.
Pharmacokinetics
The presence of halogen atoms (bromine and fluorine) in the compound could potentially affect its lipophilicity and thus its absorption and distribution. The sulfur-containing groups might also influence its metabolic stability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the compound’s effects at the molecular or cellular level.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment due to the presence of ionizable groups.
Comparison with Similar Compounds
Substituent Effects on the Benzylthio Group
The benzylthio group at position 5 of the thiadiazole ring is a critical structural feature. Comparisons with analogs include:
- Chlorobenzylthio derivatives: 5d (): 4-Chlorobenzylthio substituent; melting point 179–181°C, yield 69% . 5j (): 4-Chlorobenzylthio with phenoxy acetamide; melting point 138–140°C, yield 82% . Target compound: Bromine (larger atomic radius, higher polarizability) may reduce melting point compared to chloro analogs due to less efficient crystal packing.
Methylbenzylthio derivatives :
Benzylthio derivatives :
Amide Group Variations
The 2-chloro-6-fluorobenzamide group in the target compound differs from acetamide or phenoxy acetamide groups in analogs:
- Phenoxy acetamide derivatives (): 5e, 5j: Substituted phenoxy groups (e.g., isopropyl, methoxy) yield melting points between 132–170°C .
Data Tables
Table 1: Comparison of Physical Properties
Research Findings and Trends
Fluorine and chlorine on the benzamide could stabilize the molecule via electron-withdrawing effects, influencing metabolic stability.
Synthetic Feasibility :
- Yields for benzylthio derivatives (68–88% in ) suggest that the target compound’s synthesis is feasible with optimized conditions .
Thermal Stability: Halogenated derivatives (e.g., 5d, 5j) generally exhibit higher melting points than non-halogenated analogs, indicating stronger intermolecular interactions .
Q & A
Q. Basic Methodology
- NMR Spectroscopy : Confirm regiochemistry (e.g., thiadiazole C-2 substitution via ¹³C NMR shifts at δ 165–170 ppm for thioether linkages) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ at m/z 482.9) .
Advanced Analysis : - X-ray Crystallography : Resolve bond angles (e.g., S–C–N bond angles ~120° in thiadiazole rings) and intermolecular interactions (e.g., hydrogen-bonded dimers) .
- HPLC-PDA : Quantify impurities (<0.5%) using C18 columns (acetonitrile/water gradient) .
What biological activities have been reported for this compound, and how are they validated?
Q. Initial Screening
- Antimicrobial Assays : Disk diffusion tests against S. aureus (MIC: 8–16 µg/mL) and C. albicans (MIC: 32 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀: 12 µM in HeLa cells) .
Advanced Validation : - Molecular Docking : Predict binding to E. coli dihydrofolate reductase (binding energy: −9.2 kcal/mol) .
- In Vivo Models : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) .
How should conflicting data on reaction yields or biological efficacy be resolved?
Case Study : Discrepancies in antimicrobial activity (e.g., MIC variations ±50%) may arise from:
- Impurity Profiles : Use preparative HPLC to isolate pure batches and retest .
- Strain-Specific Resistance : Validate assays with clinical isolates (e.g., methicillin-resistant S. aureus) .
Advanced Resolution : Statistical meta-analysis of multiple studies to identify outliers .
What structural modifications enhance the compound’s bioactivity?
Q. Key Modifications :
- Halogen Substitution : Replacing 4-bromobenzyl with 4-fluorobenzyl improves solubility (LogP reduction from 3.8 to 3.2) .
- Nitro Group Addition : Introducing a 3-nitro group increases anticancer activity (IC₅₀ reduction from 12 µM to 6 µM) .
Methodology : SAR studies using parallel synthesis (e.g., Ugi reactions) to generate derivatives .
What is the proposed mechanism of action for its antimicrobial activity?
Hypothesis : Inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation, disrupting anaerobic metabolism .
Experimental Validation :
- Enzyme Assays : Measure PFOR activity inhibition (IC₅₀: 5 µM) using spectrophotometric NADH oxidation .
- Gene Knockdown : CRISPR-Cas9 silencing of PFOR in C. difficile to confirm target relevance .
How does pH and temperature affect the compound’s stability?
Q. Stability Profile :
- pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂: 2 hours at pH 10) but stable at pH 4–7 .
- Thermal Stability : Decomposes above 150°C (TGA analysis) .
Storage Recommendations : Lyophilized powder at −20°C in amber vials .
Which analytical techniques are critical for quantifying metabolic byproducts?
Q. Advanced Techniques :
- LC-MS/MS : Detect hydroxylated metabolites (e.g., m/z 498.9) in hepatic microsomes .
- Isotope Tracing : Use ¹⁴C-labeled compound to track biodegradation pathways .
What strategies improve aqueous solubility for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
